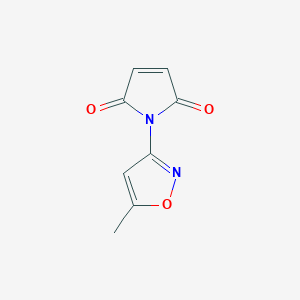

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-

Beschreibung

¹H NMR Analysis

The ¹H NMR spectrum (hypothetical, based on analogs) would feature:

¹³C NMR Analysis

Key signals include:

FT-IR Spectroscopy

Dominant peaks:

UV-Vis Spectroscopy

The conjugated system absorbs in the 240–280 nm range due to π→π* transitions in the maleimide and isoxazole moieties.

Table 2: Representative spectroscopic data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 2.45 (s, CH₃), δ 6.95 (s, H-4 isoxazole) |

| ¹³C NMR | δ 172.1 (C=O), δ 157.8 (C3 isoxazole) |

| FT-IR | 1785 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N) |

| UV-Vis | λₘₐₓ = 265 nm (ε = 4500 M⁻¹cm⁻¹) |

Tautomeric Behavior and Conformational Dynamics

The pyrrole-2,5-dione core exhibits rigidity due to its fully conjugated system, preventing keto-enol tautomerism. The isoxazole ring, stabilized by aromaticity and electron delocalization, also resists tautomeric shifts.

Molecular dynamics simulations of analogous compounds suggest limited rotational freedom around the N1-C bond linking the pyrrole-dione and isoxazole rings. Energy barriers for rotation are estimated at 8–12 kcal/mol , favoring a near-planar conformation to maximize resonance between the heterocycles.

No significant tautomeric forms have been reported, as both rings maintain their aromatic or anti-aromatic character under standard conditions.

Eigenschaften

IUPAC Name |

1-(5-methyl-1,2-oxazol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-5-4-6(9-13-5)10-7(11)2-3-8(10)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTXKXDQFNORIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384078 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89143-12-4 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Pyrrole-2,5-dione Core Formation

The pyrrole-2,5-dione ring is commonly synthesized via cyclization reactions involving maleic anhydride derivatives or related precursors. One approach involves:

- Starting from maleic anhydride or substituted maleic acid derivatives

- Reaction with amines or heterocyclic amines to form maleimide rings by dehydration and cyclization

For example, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate derivatives have been used as intermediates, undergoing heating with hydrazine hydrate or other reagents to form pyrrole derivatives.

Multi-Step Synthesis and Purification

The synthesis often requires multiple steps, including:

- Formation of key intermediates such as substituted pyrroles or isoxazoles

- Coupling reactions under controlled temperature and solvent conditions

- Use of catalysts such as palladium complexes for coupling or cyclization

- Purification by chromatography (silica gel column chromatography with solvent gradients like acetonitrile:methanol in dichloromethane) and recrystallization to obtain pure product.

Detailed Preparation Method from Patent Literature

A representative synthetic route adapted from patent EP0300688A1 and related patents involves the following steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of substituted pyrrole intermediate | Heating methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate with hydrazine hydrate at 120°C for 16 h | Forms pyrrole derivatives |

| 2 | Palladium-catalyzed coupling | Reaction of pyrrole intermediate with styrene or aryl halides in presence of Pd(OAc)2, triphenylphosphine, triethylamine in DMF at 80°C for 16 h | Forms aryl-substituted pyrroles |

| 3 | Acid treatment and crystallization | Bubbling HCl gas through methanol solution of product at reflux for 7 min, followed by partial evaporation and extraction | Purifies and isolates pyrrole-2,5-dione derivatives |

| 4 | Diazotization and further purification | Treatment with sodium nitrite and HCl at low temperature, followed by extraction and recrystallization | Final purification step to obtain target compound |

This sequence can be adapted to introduce the 5-methylisoxazole substituent by using appropriate isoxazole-containing starting materials or intermediates.

Alternative Synthetic Approach: Enolate Formation and Cyclization

Another method involves:

- Formation of a dione enolate intermediate by treating a ketone precursor with lithium hexamethyldisilazide (LiHMDS) at low temperature (-78°C) in tetrahydrofuran (THF)

- Subsequent reaction with diethyl oxalate to form a dione enolate

- Cyclization of this intermediate to form the pyrrole-2,5-dione ring system without isolation of the intermediate

This approach allows for efficient ring formation and can be adapted to incorporate various substituents, including isoxazole rings, by selecting appropriate ketone precursors.

Purification Techniques

Purification is critical due to the complexity of the intermediates and final product. Common methods include:

- Silica gel chromatography using solvent gradients (e.g., 0-50% 7:1 acetonitrile:methanol in dichloromethane)

- Recrystallization from solvents such as methanol, ethyl acetate, or 2-propanol

- Extraction with aqueous and organic solvents to remove impurities

These methods ensure high purity and yield of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting materials | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, hydrazine hydrate, 5-methylisoxazole derivatives | Commercially available or synthesized |

| Solvents | Dimethylformamide (DMF), tetrahydrofuran (THF), methanol, ethyl acetate | Choice depends on step |

| Catalysts | Palladium(II) acetate, triphenylphosphine, LiHMDS | For coupling and enolate formation |

| Temperature | 0°C to 120°C depending on step | Controlled heating or cooling |

| Reaction time | 0.5 to 48 hours | Varies by step |

| Purification | Silica gel chromatography, recrystallization | Essential for product purity |

Research Findings and Optimization

- The use of palladium-catalyzed coupling reactions improves the efficiency of introducing aromatic or heteroaromatic substituents such as isoxazole rings.

- Enolate chemistry allows for convergent synthesis with fewer steps and higher selectivity.

- Control of pH and temperature during diazotization and acid treatment steps is crucial to avoid decomposition and maximize yield.

- Chromatographic purification with optimized solvent systems enhances product isolation and purity.

Analyse Chemischer Reaktionen

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1H-Pyrrole-2,5-dione derivatives have been studied extensively for their pharmacological properties. Here are some notable applications:

Antimicrobial Activity

Research indicates that derivatives of 1H-pyrrole-2,5-dione exhibit significant antimicrobial properties. For instance, several synthesized derivatives demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . These findings suggest potential applications in treating infections caused by resistant pathogens.

Cholesterol Absorption Inhibition

A study highlighted the synthesis of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors. One compound showed stronger in vitro activity than the established drug ezetimibe, indicating potential for treating hyperlipidemia and related cardiovascular diseases . This compound was effective in reducing lipid accumulation in macrophages, which is crucial for preventing atherosclerosis.

Anti-inflammatory Properties

Some derivatives have been investigated for their anti-inflammatory effects. The structural characteristics of these compounds allow them to interact with various biological pathways involved in inflammation, making them candidates for further development in anti-inflammatory therapies .

Synthetic Methodologies

The synthesis of 1H-pyrrole-2,5-dione derivatives typically involves reactions with cyclic anhydrides or other electrophilic reagents. The following methods are commonly employed:

- Amidrazone Reactions : Amidrazones react with cyclic anhydrides to yield pyrrole derivatives. This method is noted for its efficiency and ability to produce a range of substituted products .

- Molecular Docking Studies : Computational studies have been used to predict the interactions of these compounds with biological targets, aiding in the design of more potent derivatives .

Biological Assays and Case Studies

Several case studies illustrate the effectiveness of 1H-pyrrole-2,5-dione derivatives:

Wirkmechanismus

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets. For instance, it can inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis . This inhibition can lead to reduced cholesterol levels, making it a potential candidate for treating hypercholesterolemia.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The pyrrole-2,5-dione moiety is a critical pharmacophore in several bioactive compounds. Below is a comparative analysis of structurally related derivatives:

Key Observations:

- Structural Differences: The target compound’s 5-methylisoxazole substituent distinguishes it from U-73122 (which has a steroidal group) and tetrahydroisoquinoline derivatives (e.g., compound 13a in ) with fused heterocyclic systems.

- Functional Impact: The pyrrole-2,5-dione ring in U-73122 is essential for PLC inhibition (IC₅₀ = 1–5 µM), while replacing it with a pyrrolidine-dione (U-73343) abolishes activity . This highlights the necessity of the conjugated diketone system for interaction with PLC.

Pharmacological and Biochemical Comparisons

- U-73122 vs. Target Compound: U-73122 inhibits receptor-coupled PLC in human platelets and polymorphonuclear neutrophils (PMNs), suppressing inositol trisphosphate (IP₃) production and cytosolic Ca²⁺ mobilization . However, its discontinuation implies inferior performance in preclinical studies.

- Role of Substituents: The 5-methylisoxazole group in the target compound may influence solubility or binding affinity compared to U-73122’s lipophilic steroidal chain.

Biologische Aktivität

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, also known by its CAS number 89143-12-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula:

- C8H6N2O3

- Molecular Weight: 178.145 g/mol

Biological Activities

1H-Pyrrole-2,5-dione derivatives are known for a variety of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been studied for its potential as a therapeutic agent.

Anticancer Activity

Research has indicated that derivatives of 1H-pyrrole-2,5-dione can act as inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation. For instance:

- A study demonstrated that certain derivatives inhibited the growth of various cancer cell lines, including colon cancer cells (HCT-116, SW-620) with a GI50 in the range of .

- The compound's ability to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 suggests a mechanism for its antitumor activity .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various assays:

- Compounds derived from 1H-pyrrole-2,5-dione significantly inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs) .

- Notably, certain derivatives showed strong inhibition of PBMC proliferation under inflammatory conditions, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of 1H-pyrrole-2,5-dione derivatives has also been documented:

- Studies employing the broth microdilution method revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showcasing their potential as broad-spectrum antimicrobial agents .

The biological activity of 1H-pyrrole-2,5-dione is primarily attributed to its interaction with cellular targets:

- Tyrosine Kinase Inhibition: The ability to inhibit tyrosine kinases is crucial for its anticancer properties. The binding affinity to ATP-binding sites allows these compounds to disrupt signaling pathways essential for tumor growth .

- Cytokine Production Inhibition: By modulating cytokine production, these compounds can effectively reduce inflammation .

Case Studies

Several studies provide insight into the biological activity of this compound:

| Study | Findings |

|---|---|

| Dubinina et al. (2007) | Identified potent anticancer activity against colon cancer cell lines. |

| Kuznietsova et al. (2013) | Demonstrated in vivo antitumor effects in chemically induced colon cancer models. |

| Garmanchuk et al. (2016) | Highlighted antioxidant properties alongside low toxicity profiles in vitro. |

Q & A

Q. What established synthetic routes are available for 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, and how can reaction conditions be optimized for yield?

A common approach involves cyclocondensation reactions between substituted hydrazines and diketones. For example, refluxing 5-methyl-3-isoxazolyl hydrazine with maleic anhydride derivatives in ethanol/acetic acid (1:1 v/v) at 80–90°C for 6–8 hours can yield the target compound. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) and recrystallization in ethanol improves purity . To optimize yield, parameters such as solvent polarity (e.g., switching to DMF for poorly soluble intermediates), stoichiometric ratios (1.2:1 hydrazine:anhydride), and temperature gradients (stepwise heating to avoid side reactions) should be systematically tested .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a saturated acetone solution. Data collection on a diffractometer (e.g., Stoe IPDS-II) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is followed by structure solution using SHELXS (direct methods) and refinement with SHELXL. Key steps include:

Q. What biological activities have been reported for this compound, and what experimental models are used to assess them?

The compound inhibits phospholipase C (PLC) and A2 (PLA2), reducing cytosolic Ca²⁺ levels in cell-based assays (e.g., HEK293 or CHO-K1 cells loaded with Fura-2 AM). Activity is quantified via fluorometric measurement of inositol trisphosphate (IP3) or arachidonic acid release. Dose-response curves (IC₅₀ values) are generated using 0.1–100 µM concentrations . Phytochemical studies in Hedysarum species also report its presence, suggesting ecological roles in plant defense, which can be explored via HPLC-MS profiling of plant extracts .

Advanced Research Questions

Q. How can contradictions in bioactivity data across different assay systems be resolved?

Discrepancies often arise from assay-specific variables:

- Cell line variability : Test activity in multiple lines (e.g., primary vs. immortalized cells) to rule out receptor heterogeneity.

- Buffer composition : Compare results in Ca²⁺-free vs. Ca²⁺-replete buffers to isolate PLC/PLA2 dependency.

- Endpoint detection : Validate fluorometric assays with orthogonal methods like ELISA for IP3 or LC-MS for arachidonic acid. Statistical meta-analysis of dose-response data (e.g., Z-factor calculations) ensures robustness .

Q. What computational methods are suitable for studying its interaction with enzymes like phospholipase C?

Molecular docking (AutoDock Vina or Schrödinger Glide) can predict binding modes to PLC’s catalytic domain (PDB: 1QHJ). Key steps:

- Prepare the ligand (optimize geometry at B3LYP/6-31G* level).

- Define the active site using residues His311, Asp343, and Arg548.

- Validate docking poses with molecular dynamics (MD) simulations (NAMD or GROMACS) to assess binding stability over 50 ns trajectories. Free energy perturbation (FEP) calculations quantify contributions of substituents (e.g., 5-methyl-isoxazole) to binding affinity .

Q. How can derivatives of this compound be designed to improve selectivity for phospholipase isoforms?

A rational design strategy includes:

- Scaffold hopping : Replace the isoxazole ring with 1,2,4-triazole (synthesized via cyclization of thiosemicarbazides) to modulate hydrogen bonding.

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrrole 3-position to enhance interaction with PLC’s hydrophobic pockets.

- In silico screening : Use QSAR models trained on IC₅₀ data to prioritize derivatives. Validate selectivity via enzymatic assays comparing PLC-β1 vs. PLC-γ1 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.